Bacteriocin LS2 is derived from Lactobacillus salivarius BGHO1, a strain isolated from human oral microbiota. This strain exhibits probiotic characteristics and has been shown to possess a wide inhibitory spectrum against pathogenic bacteria, which enhances its potential use in therapeutic applications .
Bacteriocin LS2 belongs to the class IId bacteriocins, which are ribosomally synthesized antimicrobial peptides. This class is distinguished by its unique structural features and mechanisms of action compared to other classes of bacteriocins. Notably, bacteriocin LS2 shares similarities with other bacteriocins produced by oral streptococci, highlighting its relevance in oral health contexts .
The synthesis of bacteriocin LS2 involves several key steps:
The purification process typically includes:
Bacteriocin LS2 is composed of 41 amino acids with a molecular weight of approximately 4115.1 Da. Its structure is characterized by a highly hydrophobic and cationic nature, which contributes to its antimicrobial properties .
The specific amino acid sequence and structural features of bacteriocin LS2 enable it to interact effectively with bacterial membranes, disrupting their integrity and leading to cell death.
Bacteriocin LS2 exhibits antimicrobial activity through several biochemical interactions:
The effectiveness of bacteriocin LS2 can be quantified using minimum inhibitory concentration assays against target bacteria, allowing researchers to assess its potency under different conditions.
The mechanism by which bacteriocin LS2 exerts its antimicrobial effects involves:
Studies have shown that bacteriocin LS2 effectively inhibits a range of pathogenic bacteria, making it a valuable tool in combating infections.
Relevant analyses indicate that these properties contribute significantly to its efficacy as an antimicrobial agent.
Bacteriocin LS2 has several promising applications in both scientific research and industry:
Bacteriocin LS2 was first isolated from Lactobacillus salivarius BGHO1, a human oral cavity strain with probiotic potential. This strain was identified during screens for broad-spectrum antimicrobial activity against Gram-positive and Gram-negative pathogens, including Streptococcus mutans, Staphylococcus aureus, Listeria monocytogenes, and Salmonella species [1] [4]. The purification process involved solvent extraction of bacterial cells followed by reverse-phase chromatography, yielding a 41-amino acid peptide with a molecular mass of 4,115.1 Da [1]. Key biochemical properties include:
Table 1: Physicochemical and Functional Properties of Bacteriocin LS2
Property | Characteristic |
---|---|
Molecular Mass | 4,115.1 Da |
Length | 41 amino acids |
Isoelectric Point (pI) | >8.5 (cationic) |
Thermal Stability | Stable at 121°C for 20 min |
pH Stability | Active at pH 2–12 |
Proteolytic Sensitivity | Inactivated by proteinase K and trypsin |
Primary Targets | Listeria spp., Streptococcus mutans |
The genetic determinants of bacteriocin LS2 are encoded on a 242-kb megaplasmid designated pMPHO1. This plasmid was identified using pulsed-field gel electrophoresis and harbors a dedicated bacteriocin gene cluster containing [1] [4]:
Notably, pMPHO1’s large size classifies it as a megaplasmid, which facilitates horizontal gene transfer within microbial communities. This genomic arrangement enables coordinated expression of LS2 with other antimicrobial peptides (e.g., bacteriocin LS1), suggesting synergistic functionality [2] [4]. The plasmid’s instability under non-selective conditions may explain variable bacteriocin production across L. salivarius strains [4].
Table 2: Genetic Organization of the LS2 Biosynthetic Cluster on Plasmid pMPHO1
Gene | Function | Protein Size |
---|---|---|
bacls2 | Structural gene for bacteriocin LS2 precursor | 41 aa |
blp1a | Bacteriocin-like peptide | 61 aa (mature) |
blp1b | Bacteriocin-like peptide | 52 aa (mature) |
bimlp | Immunity protein | Unknown |
ABC transporter | Secretion and leader peptide cleavage | Multi-subunit |
Bacteriocin LS2 belongs to the class IId bacteriocins, characterized by minimal post-translational modifications and lack of significant sequence homology to established subgroups [1] [7]. Phylogenetic analysis reveals:
Unlike intestinal L. salivarius strains (e.g., UCC118 producing ABP-118), BGHO1 produces multiple bacteriocins, highlighting niche-specific adaptation of its antimicrobial arsenal [4]. Recombinant expression of LS2 multimers in Chlamydomonas reinhardtii confirms conserved activity against oral and foodborne pathogens, underscoring its functional stability across biological systems [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8